Lipophilicity (LogP) Differentiation: Propyl (C3) vs. Butyl (C4) and Methyl (C1) Homologs
High-strength differential evidence is limited, as head-to-head experimental comparisons from a single study are absent. This evidence relies on cross-study comparable computed LogP values. The target C3 propyl homolog exhibits a LogP of 1.324, which is 0.83 log units lower than the C4 butyl homolog (LogP 2.1559), indicating significantly lower lipophilicity . Compared to the C1 methyl analog (ACD/LogP 1.42), the propyl homolog is slightly less lipophilic, though this comparison is confounded by different computation methods .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.324 |
| Comparator Or Baseline | 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride: LogP = 2.1559; 4-(Methanesulfonamido)benzene-1-sulfonyl chloride: ACD/LogP = 1.42 |
| Quantified Difference | Δ LogP = -0.83 (vs. butyl); -0.1 (vs. methyl, different method) |
| Conditions | Computed by vendor using proprietary models (not specified). Methyl analog value from ACD/Labs Percepta Platform v14.00 . |
Why This Matters
A 0.83 log unit difference in lipophilicity can dramatically shift drug-like properties (e.g., cell permeability, solubility, metabolic clearance), making the C3 propyl group a distinct choice for fine-tuning lead compounds.
